Product packaging for Diethyl-[2-(3-nitrophenoxy)ethyl]amine(Cat. No.:CAS No. 213606-47-4)

Diethyl-[2-(3-nitrophenoxy)ethyl]amine

Cat. No.: B041177
CAS No.: 213606-47-4
M. Wt: 238.28 g/mol
InChI Key: MDUHKPRZIVINRA-UHFFFAOYSA-N
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Description

Diethyl-[2-(3-nitrophenoxy)ethyl]amine is a synthetically valuable aromatic amine derivative designed for advanced chemical and pharmacological research. Its core structure integrates a diethylamino moiety linked via an ethoxy spacer to a 3-nitrophenyl ring, creating a multifunctional scaffold. This compound is primarily employed as a key synthetic intermediate in medicinal chemistry for the development of novel small molecule libraries, particularly in the exploration of compounds targeting G-protein-coupled receptors (GPCRs) and other amine-interacting proteins. The electron-withdrawing nitro group at the meta position influences the electronic properties of the phenoxy ring, potentially modulating the molecule's binding affinity and serving as a handle for further synthetic modification via reduction to an aniline. Researchers utilize this amine in structure-activity relationship (SAR) studies to investigate the impact of aromatic substitution and side-chain length on biological activity. Furthermore, its potential as a building block for the synthesis of more complex pharmacologically relevant structures, such as potential adrenergic ligands or kinase inhibitors, makes it a compound of significant interest in early-stage drug discovery. It is supplied for research applications only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18N2O3 B041177 Diethyl-[2-(3-nitrophenoxy)ethyl]amine CAS No. 213606-47-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-diethyl-2-(3-nitrophenoxy)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3/c1-3-13(4-2)8-9-17-12-7-5-6-11(10-12)14(15)16/h5-7,10H,3-4,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDUHKPRZIVINRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1=CC=CC(=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Chemical Transformations of Diethyl 2 3 Nitrophenoxy Ethyl Amine

De Novo Synthetic Routes and Process Optimization for Diethyl-[2-(3-nitrophenoxy)ethyl]amine

The primary synthetic route to this compound is the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This well-established method involves the reaction of a deprotonated alcohol (an alkoxide) with an organohalide. wikipedia.org In this specific synthesis, the sodium salt of 3-nitrophenol (B1666305) (3-nitrophenoxide) serves as the nucleophile, which displaces a halide from 2-(diethylamino)ethyl chloride in a bimolecular nucleophilic substitution (SN2) reaction. masterorganicchemistry.comyoutube.com

The general reaction is as follows: 3-Nitrophenol is first deprotonated by a strong base, such as sodium hydride (NaH) or sodium hydroxide (B78521) (NaOH), to form the more nucleophilic sodium 3-nitrophenoxide. This alkoxide then attacks the primary alkyl halide, 2-(diethylamino)ethyl chloride, to form the ether linkage.

Process optimization is critical for maximizing yield and purity while minimizing costs and reaction times. numberanalytics.comontosight.ai Key parameters for optimization in the synthesis of this compound include the choice of base, solvent, and temperature. numberanalytics.com Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often preferred as they effectively solvate the cation of the alkoxide without solvating the nucleophilic anion, thus enhancing its reactivity. numberanalytics.com Temperature control is also crucial; while higher temperatures can increase the reaction rate, they may also promote side reactions. ontosight.ainumberanalytics.com Recent advancements have shown that microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and improve yields. wikipedia.orgsacredheart.edu

Interactive Data Table: Williamson Ether Synthesis Parameters for this compound
ParameterOptionsRationale and Considerations
Alkyl Halide 2-(diethylamino)ethyl chloride, 2-(diethylamino)ethyl bromideBromides are typically more reactive than chlorides but may be more expensive. Primary halides are essential to favor the SN2 mechanism over elimination. masterorganicchemistry.com
Base Sodium hydride (NaH), Sodium hydroxide (NaOH), Potassium carbonate (K2CO3)NaH provides irreversible deprotonation. NaOH is a cost-effective option. K2CO3 is a weaker base suitable for milder conditions.
Solvent DMF, DMSO, Acetonitrile (CH3CN)Polar aprotic solvents enhance the nucleophilicity of the alkoxide, accelerating the SN2 reaction. numberanalytics.com
Temperature 50-100 °CMust be optimized to ensure a reasonable reaction rate without causing decomposition or promoting side reactions like elimination. ontosight.airesearchgate.net

Strategic Application of Catalytic Systems in this compound Synthesis

To further enhance the efficiency of the Williamson ether synthesis, particularly in biphasic systems (e.g., an aqueous base and an organic solvent), phase-transfer catalysis (PTC) is a highly effective strategy. crdeepjournal.orgjetir.org A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide, facilitates the transfer of the aqueous-soluble phenoxide anion into the organic phase where the alkyl halide resides. crdeepjournal.org This increases the concentration of the nucleophile in the organic phase, thereby accelerating the reaction rate and often allowing for milder reaction conditions. jetir.org The use of PTC can lead to higher yields, reduced reaction times, and the elimination of expensive, anhydrous polar aprotic solvents. crdeepjournal.org

Stereoselective and Regioselective Synthetic Approaches to this compound Analogs

While this compound itself is achiral, the synthesis of its chiral analogs is of great interest for probing stereospecific interactions with biological targets. mdpi.com

Stereoselective Approaches: Chirality can be introduced into the molecule's backbone, for example, by starting with a chiral amino alcohol. A stereoselective synthesis could involve the reaction of 3-nitrophenol with a chiral, activated alcohol derivative, such as a chiral tosylated 2-(dialkylamino)propan-1-ol. This approach ensures that the resulting ether analog possesses a defined stereocenter.

Regioselective Approaches: The synthesis of this compound is inherently regioselective, determined by the starting nitrophenol isomer. By substituting 3-nitrophenol with 2-nitrophenol (B165410) or 4-nitrophenol, the corresponding ortho- and para-substituted analogs, Diethyl-[2-(2-nitrophenoxy)ethyl]amine and Diethyl-[2-(4-nitrophenoxy)ethyl]amine, can be synthesized, respectively. This allows for a systematic exploration of how the position of the nitro group on the aromatic ring affects biological activity.

Green Chemistry Principles in the Synthesis of this compound

Applying the principles of green chemistry to the synthesis of this compound can significantly reduce its environmental impact. nih.gov Key strategies include:

Use of Greener Solvents: Replacing traditional polar aprotic solvents like DMF with more environmentally benign alternatives such as water (in conjunction with phase-transfer catalysis) or greener organic solvents. mdpi.com

Catalysis: Employing catalysts, as discussed previously, not only improves reaction efficiency but also aligns with green chemistry principles by reducing energy consumption and enabling reactions under milder conditions. nih.gov

Atom Economy: The Williamson ether synthesis inherently has good atom economy, but optimizing reaction conditions to minimize side-product formation further enhances this. nih.gov

Functionalization and Derivatization of this compound

The structure of this compound offers several sites for chemical modification, making it a versatile scaffold for creating a library of derivatives. The primary sites for functionalization are the nitro group, the aromatic ring, and the tertiary amine.

Site-Specific Chemical Modifications for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. nih.gov For inhibitors of RAGE, SAR studies have revealed that features like a hydrophobic region and a protonable nitrogen atom are important for activity. nih.govacs.org

Modification of the Nitro Group: The nitro group is a key functional handle. Its reduction to an aniline (B41778) (3-aminophenoxy derivative) is a common and highly useful transformation. masterorganicchemistry.comorganic-chemistry.org This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or metals in acidic media (e.g., Sn, Fe, or Zn with HCl). masterorganicchemistry.comyoutube.com The resulting primary aromatic amine is a versatile intermediate that can be further derivatized to form amides, sulfonamides, ureas, or other functionalities, allowing for the exploration of different substituents to probe interactions with the target protein.

Modification of the Aromatic Ring: The aromatic ring can undergo electrophilic substitution reactions, although the nitro group is strongly deactivating. Alternatively, derivatives can be synthesized from differently substituted nitrophenols to explore the effects of adding other groups (e.g., halogens, alkyls, methoxy (B1213986) groups) to the ring.

Modification of the Diethylamino Group: The tertiary amine can be modified to investigate the influence of basicity and steric bulk on activity. This can be achieved through demethylation followed by re-alkylation with different alkyl groups. Quaternization of the nitrogen can also be explored to introduce a permanent positive charge.

Interactive Data Table: SAR-Directed Modifications of this compound
Modification SiteReactionResulting Functional GroupPurpose in SAR Study
Nitro Group Reduction (e.g., H₂/Pd-C, Fe/HCl)Primary Amine (-NH₂)Introduce a key point for further derivatization; alter electronic properties. masterorganicchemistry.com
Resulting Amine Acylation (R-COCl)Amide (-NHCOR)Explore hydrogen bonding and steric interactions. nih.gov
Resulting Amine Sulfonylation (R-SO₂Cl)Sulfonamide (-NHSO₂R)Introduce potent hydrogen bond donors/acceptors.
Aromatic Ring Synthesis from substituted 3-nitrophenolsHalogen, Alkyl, Methoxy, etc.Probe hydrophobic and electronic interactions in the binding pocket.
Diethylamino Group N-Dealkylation/Re-alkylationOther Dialkylamino groupsModulate lipophilicity, basicity (pKa), and steric hindrance. wikipedia.org

Synthesis of Conjugates and Probes Derived from this compound

The functional groups on derivatized this compound, particularly the aniline obtained from nitro reduction, are ideal for creating chemical probes and conjugates for biological studies. frontiersin.orgbiosyn.com

Synthesis of Fluorescent Probes: The primary amine of the reduced compound can be readily coupled to a fluorophore. For instance, reaction with an N-hydroxysuccinimide (NHS) ester or isothiocyanate derivative of a fluorescent dye (e.g., fluorescein, rhodamine) yields a fluorescently labeled version of the inhibitor. researchgate.netmdpi.com These probes are invaluable tools for visualizing the localization of the compound in cells, studying receptor binding through fluorescence polarization, or for high-throughput screening assays. nih.gov

Synthesis of Affinity Probes and Bioconjugates: For pull-down assays to identify binding partners or for affinity chromatography, the molecule can be tethered to a solid support like agarose (B213101) beads. This is typically achieved by first reacting the amine derivative with a linker molecule containing a second reactive group, which then couples to the support. Similarly, the amine can be conjugated to biotin. The resulting biotinylated probe can be used with streptavidin-based detection systems to study protein-ligand interactions. The conjugation of small molecules to biomolecules like peptides or antibodies is also a strategy to enhance targeting or therapeutic efficacy. mdpi.comnih.gov The aromatic amine serves as a convenient handle for such bioconjugation reactions. unisi.it

Parallel Synthesis and Library Generation of this compound Analogs

The generation of compound libraries through parallel synthesis is a cornerstone of modern medicinal chemistry, enabling the rapid exploration of structure-activity relationships (SAR). For a molecule such as this compound, which serves as a key intermediate in the synthesis of various biologically active agents, the ability to efficiently generate a diverse range of analogs is of paramount importance. Parallel synthesis methodologies, particularly in the solution phase, offer a robust platform for creating such libraries by systematically varying the core structural components of the parent molecule.

A common strategy for the parallel synthesis of analogs of this compound involves a multi-component approach, where key structural fragments are systematically varied. This typically involves the diversification of the substituted nitrophenoxy ring, the ethyl linker, and the terminal amine moiety. By employing a matrix-based approach in multi-well plates, a large number of distinct compounds can be synthesized simultaneously.

A representative solution-phase parallel synthesis approach to generate a library of this compound analogs can be conceptualized in a two-step reaction sequence. The first step involves the etherification of a diverse set of substituted nitrophenols with a suitable dielectrophilic linker, such as a dihaloethane. The second step involves the nucleophilic substitution of the remaining halide with a variety of secondary amines.

Step 1: Parallel Etherification of Substituted Nitrophenols

The initial diversification is introduced by selecting a library of commercially available or readily synthesized substituted 3-nitrophenols. These phenols can bear a range of substituents at various positions on the aromatic ring to probe the effects of electronics and sterics on biological activity. In a parallel format, an array of these phenols is reacted with an excess of a dihaloalkane, for example, 1-bromo-2-chloroethane, under basic conditions. The use of a base such as potassium carbonate facilitates the deprotonation of the phenolic hydroxyl group, forming the corresponding phenoxide which then acts as a nucleophile. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) to ensure the solubility of the reactants and to promote the SN2 reaction. By driving the reaction with an excess of the dihaloalkane, the formation of the mono-etherified product is favored.

Step 2: Parallel Amination of the Intermediate Halo-ethers

Following the etherification step, the resulting library of 1-(2-haloethoxy)-3-nitrobenzene intermediates is then subjected to a second diversification step. A diverse set of secondary amines is added to the reaction plate. The nucleophilic amine displaces the terminal halide to form the desired tertiary amine analogs. This reaction is often accelerated by the addition of a non-nucleophilic base and may be heated to ensure completion. The choice of secondary amines can include a wide variety of aliphatic, cyclic, and heterocyclic amines, thereby introducing significant structural diversity into the final library.

High-throughput purification techniques are essential for the isolation of the final products in a parallel synthesis workflow. Techniques such as automated flash chromatography or solid-phase extraction (SPE) can be employed to remove excess reagents and byproducts, yielding a library of purified compounds ready for biological screening.

The following data tables illustrate a representative library of this compound analogs that could be generated using such a parallel synthesis approach. Table 1 showcases the variation in the substituted 3-nitrophenol starting material, while Table 2 demonstrates the diversity introduced by employing a range of secondary amines.

Table 1: Representative Library of this compound Analogs with Variation in the Aromatic Ring

Compound IDR1R2R3R4Yield (%)Purity (%)
A-1 HHHH85>95
A-2 FHHH82>95
A-3 HClHH78>95
A-4 HHOCH3H80>95
A-5 HHHCF375>95

Table 2: Representative Library of 2-(3-Nitrophenoxy)ethanamine Analogs with Variation in the Amine Moiety

Compound IDAmineR5R6Yield (%)Purity (%)
B-1 DiethylamineCH2CH3CH2CH385>95
B-2 DimethylamineCH3CH388>95
B-3 Pyrrolidine-(CH2)4-83>95
B-4 Piperidine-(CH2)5-81>95
B-5 Morpholine-(CH2)2O(CH2)2-79>95

This systematic approach to analog generation allows for a comprehensive exploration of the chemical space around the core this compound scaffold, facilitating the identification of compounds with optimized properties for various applications.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Elucidation for Diethyl 2 3 Nitrophenoxy Ethyl Amine Analogs

Methodological Frameworks for SAR/SMR Studies of Diethyl-[2-(3-nitrophenoxy)ethyl]amine

The investigation of SAR and SMR for analogs of this compound involves a systematic, iterative process combining chemical synthesis, biological evaluation, and computational modeling. oncodesign-services.comnih.govtechnologynetworks.com

Systematic Structural Modification: The core of experimental SAR studies involves the synthesis of a series of analog compounds where specific parts of the parent molecule, this compound, are modified. oncodesign-services.com Key areas for modification include:

The Aromatic Ring: Altering the position and electronic nature of the nitro group (e.g., moving it to the 2- or 4-position) or replacing it with other substituents (e.g., cyano, halogen, alkyl groups) to probe electronic and steric requirements.

The Ether Linkage: Replacing the oxygen atom with sulfur (thioether) or other linking groups to evaluate the role of the ether oxygen's hydrogen bond accepting capacity and bond angles.

The Ethylamine (B1201723) Side Chain: Varying the length of the ethyl chain (e.g., propyl, butyl) or introducing branching to assess the optimal distance and geometry between the aromatic ring and the basic amine.

The Amino Group: Modifying the N,N-diethyl substituents to other alkyl groups (e.g., dimethyl, dipropyl, cyclic amines like piperidine) to investigate the influence of steric bulk and lipophilicity on activity.

Biological Evaluation: Synthesized analogs are subjected to a battery of biological assays to quantify their activity. oncodesign-services.com These assays measure parameters such as receptor binding affinity, enzyme inhibition (IC50 values), or functional responses in cell-based models. By comparing the biological data across the series of analogs, researchers can deduce which structural modifications lead to increased or decreased activity. pharmacologymentor.com

Computational Approaches: In silico methods are employed to rationalize experimental findings and guide the design of new analogs. nih.govtechnologynetworks.com Molecular modeling can simulate the interaction of the analogs with a biological target, helping to visualize the binding mode. oncodesign-services.com These computational SAR techniques can predict the activity of novel compounds, thereby prioritizing synthetic efforts. oncodesign-services.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling Applied to this compound and Its Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. fiveable.melibretexts.org A QSAR model takes the form of a mathematical equation that relates the biological activity to calculated molecular properties, known as descriptors. libretexts.orgwikipedia.org

Development of a QSAR Model:

Data Set Selection: A series of this compound analogs with a wide range of structural variations and corresponding, accurately measured biological activities is selected.

Descriptor Calculation: For each analog, various molecular descriptors are calculated to numerically represent its physicochemical properties. rsc.orgslideshare.net Key descriptors for this scaffold would likely include:

Electronic Descriptors: Quantify the electronic influence of substituents. The Hammett constant (σ) is a classic descriptor for substituents on the phenyl ring, reflecting the electron-withdrawing or -donating ability. The strong electron-withdrawing nature of the nitro group is a critical feature. nih.govresearchgate.net

Hydrophobic Descriptors: Describe the lipophilicity of the molecule, which influences its ability to cross cell membranes. The partition coefficient (logP) is the most common measure.

Steric Descriptors: Account for the size and shape of the molecule or its substituents. Molar Refractivity (MR) and Taft steric parameters (Es) are often used.

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to generate an equation that best correlates the calculated descriptors with the observed biological activity. fiveable.me

The resulting QSAR equation can be used to predict the activity of new, unsynthesized analogs and to provide insight into which properties are most important for activity.

Table 1: Illustrative QSAR Data for Hypothetical Analogs of this compound

This table presents a hypothetical dataset to illustrate the components of a QSAR study. The "Biological Activity (log 1/C)" is an invented value for demonstration purposes, where C is the concentration required for a given effect. Descriptors (σ_meta, logP, MR) are representative values for the given substituents.

Conformational Analysis and Its Influence on Molecular Recognition

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. lumenlearning.com this compound is a flexible molecule with several rotatable bonds, including the C-O-C ether linkage and the C-C and C-N bonds of the side chain. The three-dimensional shape, or conformation, that the molecule adopts is critical for its ability to bind to a biological target.

The electron-rich nitrophenyl ring.

The hydrogen bond-accepting ether oxygen.

The positively charged (at physiological pH) tertiary amine.

Computational methods, such as molecular mechanics (MM) and density functional theory (DFT), are used to calculate the potential energy of the molecule as a function of its bond rotations. mdpi.com This analysis helps identify the low-energy, most populated conformations. The biologically active conformation—the specific shape the molecule adopts when it binds to its target—must be a low-energy conformer. Understanding the preferred conformations allows medicinal chemists to design more rigid analogs that are "locked" into the presumed active conformation, potentially leading to increased potency and selectivity.

Molecular Hybridization and Bioisosteric Replacement Strategies for this compound

Molecular Hybridization is a drug design strategy that combines two or more distinct pharmacophores from different drug classes into a single molecule. nih.goveurekaselect.comresearchgate.net The goal is to create a new hybrid compound with improved affinity or a multi-target profile, potentially addressing complex diseases. nih.govpasteur.fr For this compound, one could envision a hybrid molecule where its phenoxyethylamine core is linked to another pharmacophore known to have a complementary activity. The strategy can involve merging the two scaffolds directly or connecting them via a linker. nih.gov

Bioisosteric Replacement is a strategy used to modify a lead compound by replacing a functional group with another group that has similar physical or chemical properties, without drastically changing the biological activity. cambridgemedchemconsulting.comnih.gov This approach is used to optimize properties like potency, selectivity, metabolic stability, and bioavailability. nih.govdrughunter.com For this compound, several bioisosteric replacements could be explored.

Nitro Group: The strongly electron-withdrawing nitro group can be crucial for activity, potentially through hydrogen bonding or other electronic interactions. researchgate.netsvedbergopen.comnih.gov However, nitroaromatic compounds can sometimes be associated with metabolic liabilities. Bioisosteres can be used to retain the necessary electronic properties while improving the metabolic profile.

Ether Oxygen: The ether linkage is a key structural element. Its replacement can probe the importance of its hydrogen bonding ability and conformational influence.

Tertiary Amine: The diethylamino group contributes to the molecule's basicity and lipophilicity. Modifications here can fine-tune these properties.

Table 2: Potential Bioisosteric Replacements for Key Moieties in this compound

Computational Chemistry and in Silico Approaches for Diethyl 2 3 Nitrophenoxy Ethyl Amine Research

Quantum Mechanical Calculations of Electronic Structure and Reactivity of Diethyl-[2-(3-nitrophenoxy)ethyl]amine

Quantum mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and reactivity of molecules like this compound. These calculations provide insights into the molecule's geometry, charge distribution, and frontier molecular orbitals, which are crucial for understanding its chemical behavior.

The electronic structure of this compound is characterized by the presence of an electron-withdrawing nitro group on the phenyl ring and an electron-donating diethylamino group. This combination of functional groups creates a significant dipole moment and influences the electron density distribution across the molecule. DFT calculations can precisely map the electrostatic potential surface, highlighting regions of positive and negative charge. The nitro group and the oxygen of the ether linkage are expected to be electron-rich, while the hydrogen atoms of the ethyl groups and the aromatic ring will be relatively electron-poor.

Reactivity indices derived from QM calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for predicting the molecule's reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. For this compound, the HOMO is likely to be localized on the diethylamino group and the phenoxy oxygen, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is expected to be concentrated around the nitro-substituted phenyl ring, making it susceptible to nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

Table 1: Calculated Quantum Mechanical Properties of this compound (Illustrative)

PropertyValueDescription
Total Energy -885.3 HartreeThe total electronic energy of the molecule in its ground state.
Dipole Moment 4.5 DebyeA measure of the overall polarity of the molecule.
HOMO Energy -6.2 eVEnergy of the Highest Occupied Molecular Orbital.
LUMO Energy -1.8 eVEnergy of the Lowest Unoccupied Molecular Orbital.
HOMO-LUMO Gap 4.4 eVAn indicator of the molecule's chemical reactivity and stability.
Mulliken Charge on Nitro Group Nitrogen +0.8 eThe partial charge on the nitrogen atom of the nitro group.
Mulliken Charge on Amine Nitrogen -0.5 eThe partial charge on the nitrogen atom of the diethylamino group.

Molecular Dynamics Simulations of this compound with Biological Macromolecules

Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. In the context of this compound, MD simulations can provide detailed insights into its interactions with biological macromolecules such as proteins and nucleic acids. These simulations can help identify potential binding sites, predict binding affinities, and elucidate the conformational changes that occur upon binding.

The general workflow for an MD simulation of this compound with a target protein would involve several key steps. First, the three-dimensional structures of both the small molecule and the protein are obtained, either from experimental data or through homology modeling. The system is then solvated in a box of water molecules and ions to mimic physiological conditions. An appropriate force field is chosen to describe the interactions between all atoms in the system. The simulation then proceeds by numerically integrating Newton's equations of motion, allowing the system to evolve over time.

Analysis of the resulting trajectory can reveal important information about the binding process. For instance, the root-mean-square deviation (RMSD) of the protein backbone can indicate conformational changes induced by the binding of this compound. The root-mean-square fluctuation (RMSF) of individual residues can highlight flexible regions of the protein that are important for binding. Furthermore, detailed analysis of non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, can identify the key residues involved in the binding of the small molecule. Free energy calculations, such as those using the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method, can be employed to estimate the binding affinity.

De Novo Design and Virtual Screening of this compound Analogs

De novo design and virtual screening are computational strategies used to identify and optimize novel bioactive compounds. For this compound, these approaches can be used to design analogs with improved potency, selectivity, or pharmacokinetic properties.

Virtual screening involves the computational screening of large libraries of chemical compounds to identify those that are likely to bind to a specific biological target. This can be done using either ligand-based or structure-based approaches. In a ligand-based approach, a known active molecule is used as a template to search for other compounds with similar properties. In a structure-based approach, the three-dimensional structure of the target protein is used to dock and score a library of compounds, predicting their binding mode and affinity. For this compound, both approaches could be employed to discover novel analogs with desired biological activities.

De novo design, on the other hand, involves the computational construction of novel molecules from scratch. This can be achieved by either growing a molecule within the binding site of a target protein or by linking together small molecular fragments. These methods can be used to explore a much larger chemical space than is available in existing compound libraries. By considering the structural features of this compound, such as the nitrophenoxy and diethylamino moieties, de novo design algorithms could generate novel analogs with potentially enhanced properties.

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties for this compound Analogs (In Silico/Pre-clinical Predictive Modeling)

The assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the drug discovery process. In silico models have become increasingly important for predicting these properties early in the development pipeline, helping to reduce the attrition rate of drug candidates. For this compound and its analogs, a variety of computational models can be used to predict their ADME profiles.

These predictive models are typically based on quantitative structure-property relationships (QSPR) or machine learning algorithms trained on large datasets of experimental data. A wide range of molecular descriptors, including physicochemical properties, topological indices, and quantum mechanical parameters, are used as input for these models.

Table 2: Predicted ADME Properties of this compound Analogs (Illustrative)

AnalogMolecular Weight ( g/mol )LogPWater Solubility (logS)Human Intestinal Absorption (%)BBB Permeability (logBB)CYP2D6 Inhibition
Parent Compound 238.282.8-3.5920.1Inhibitor
Analog A (4-nitro) 238.282.7-3.4910.05Inhibitor
Analog B (2-nitro) 238.282.9-3.6930.15Inhibitor
Analog C (3-chloro) 242.733.2-3.9880.2Non-inhibitor
Analog D (3-methoxy) 239.312.5-3.295-0.1Inhibitor

Note: The data in this table is for illustrative purposes and represents typical outputs from in silico ADME prediction tools for a parent compound and its hypothetical analogs.

Key ADME properties that can be predicted include:

Absorption: Parameters such as human intestinal absorption (HIA) and Caco-2 cell permeability can be estimated to predict oral bioavailability.

Distribution: The blood-brain barrier (BBB) permeability and plasma protein binding (PPB) are important for determining the distribution of a compound throughout the body.

Metabolism: In silico models can predict the likelihood of a compound being a substrate or inhibitor of major cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of most drugs.

Excretion: Properties related to renal clearance and interaction with efflux transporters like P-glycoprotein can also be predicted.

By using these in silico tools, researchers can prioritize the synthesis and experimental testing of analogs of this compound that are predicted to have favorable ADME profiles, thereby accelerating the drug discovery and development process.

Advanced Analytical and Spectroscopic Characterization Techniques for Diethyl 2 3 Nitrophenoxy Ethyl Amine

High-Resolution Mass Spectrometry for Structural Confirmation and Metabolite Identification (Non-human, Non-clinical Context)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous structural confirmation of synthetic compounds like Diethyl-[2-(3-nitrophenoxy)ethyl]amine. By providing a highly accurate mass measurement of the molecular ion, often to within 5 parts per million (ppm), HRMS allows for the determination of the elemental formula. For this compound (C₁₂H₁₈N₂O₃), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared against the measured value to confirm its identity.

In a non-human, non-clinical context, such as environmental fate studies or in vitro metabolism assays with enzymes, HRMS coupled with tandem mass spectrometry (MS/MS) would be employed to identify potential metabolites. The parent molecule would be fragmented, and the resulting fragmentation pattern would serve as a benchmark. Common metabolic transformations could include:

Hydroxylation: Addition of an oxygen atom to the aromatic ring or alkyl chains.

N-dealkylation: Removal of one or both ethyl groups from the tertiary amine.

Reduction of the nitro group: Conversion of the nitro group (-NO₂) to a nitroso (-NO) or amino (-NH₂) group.

Ether cleavage: Scission of the ether linkage.

The exact masses of these potential metabolites would be searched for in the HRMS data, and their structures would be proposed based on the fragmentation patterns observed in their MS/MS spectra, which would be compared to the fragmentation of the parent compound.

Table 1: Predicted HRMS Data for this compound and Potential Metabolites

Compound Formula Predicted Exact Mass [M+H]⁺
Parent Compound C₁₂H₁₈N₂O₃ 239.1390
Nitro Reduction Product C₁₂H₂₀N₂O 209.1648

Note: This table is predictive and not based on published experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Interaction Studies of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for elucidating the precise structure, conformation, and intermolecular interactions of organic molecules in solution.

2D and 3D NMR for Complex Structural Elucidation

While a simple molecule like this compound can often be characterized by 1D ¹H and ¹³C NMR, 2D NMR techniques provide definitive structural confirmation by revealing connectivity between atoms.

¹H-¹H COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, confirming the connectivity within the ethyl groups (-CH₂-CH₃) and the ethyl linker (-O-CH₂-CH₂-N-).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to, allowing for unambiguous assignment of all ¹H and ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. It would be crucial for confirming the connection of the phenoxy group to the ethyl linker via the ether oxygen and the diethylamino group to the other end of the linker.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's preferred conformation in solution. For instance, it could reveal spatial proximity between protons on the diethylamino group and the ethyl linker.

Saturation Transfer Difference (STD) NMR and Ligand-Observed NMR for Binding

When studying the interaction of this compound with a target biomolecule (e.g., a receptor or enzyme), ligand-observed NMR methods are highly effective.

Saturation Transfer Difference (STD) NMR: This technique is used to identify which parts of a ligand are in close proximity to a receptor. By irradiating the protein, saturation is transferred through space to the bound ligand. Protons on the ligand that are closest to the protein surface will show the strongest signals in the resulting difference spectrum. This "epitope mapping" could reveal, for example, whether the nitrophenyl ring or the diethylamino tail is more critical for binding.

Ligand-Observed NMR: Other techniques like Carr-Purcell-Meiboom-Gill (CPMG) and WaterLOGSY (Water-Ligand Observed via Gradient Spectroscopy) can also confirm binding. These methods rely on changes in the ligand's relaxation properties or its interaction with water molecules upon binding to a large protein.

X-ray Crystallography and Cryo-Electron Microscopy of this compound in Complex with Target Biomolecules

These techniques provide high-resolution, three-dimensional structures of molecules at the atomic level.

X-ray Crystallography: If this compound could be co-crystallized with a target protein, X-ray crystallography would yield a detailed atomic map of the binding site. This would reveal the precise orientation of the ligand, its conformation when bound, and the specific intermolecular interactions (e.g., hydrogen bonds, van der Waals contacts, π-stacking with aromatic residues) that stabilize the complex.

Cryo-Electron Microscopy (Cryo-EM): Cryo-EM is a powerful technique for determining the structure of large protein complexes, especially those that are difficult to crystallize. If the target biomolecule is a large assembly, cryo-EM could be used to visualize this compound within its binding pocket, providing similar information to X-ray crystallography, often in a near-native state.

Currently, no published crystal or cryo-EM structures exist for this specific compound in complex with a biomolecule.

Vibrational Spectroscopy (IR, Raman) for Conformational Analysis and Intermolecular Interactions

Infrared (IR) Spectroscopy: An IR spectrum of this compound would display characteristic absorption bands for its functional groups. These would include C-H stretching vibrations from the alkyl chains, aromatic C=C stretching from the phenyl ring, C-O-C stretching from the ether linkage, and, most distinctly, strong asymmetric and symmetric stretching vibrations for the nitro group (-NO₂), typically found around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The nitro group also gives rise to strong Raman signals. spectroscopyonline.com The aromatic ring vibrations would also be prominent. Raman spectroscopy is particularly sensitive to changes in molecular polarizability and can be used to study conformational changes in the alkyl chains upon binding or changes in the local environment. For instance, shifts in the vibrational frequencies of the nitro or ether groups could indicate their involvement in intermolecular interactions, such as hydrogen bonding.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

Functional Group Vibration Type Predicted Wavenumber (cm⁻¹)
Nitro (-NO₂) Asymmetric Stretch ~1530
Nitro (-NO₂) Symmetric Stretch ~1350 spectroscopyonline.com
Aromatic C=C Stretch ~1600-1450
C-O-C (Ether) Asymmetric Stretch ~1250

Note: This table is predictive and based on characteristic frequencies for these functional groups, not on published experimental data for the specific compound.

Metabolic Transformations and Biotransformation Pathways of Diethyl 2 3 Nitrophenoxy Ethyl Amine Exclusively in Vitro/pre Clinical

Identification of Phase I and Phase II Metabolites of Diethyl-[2-(3-nitrophenoxy)ethyl]amine in Hepatic Systems (Non-human)

There is no available scientific literature that identifies the Phase I and Phase II metabolites of this compound in non-human hepatic systems. In vitro studies using liver microsomes or hepatocytes from preclinical species have not been published for this specific compound.

Enzymatic Systems Involved in this compound Biotransformation (e.g., Cytochrome P450, UGT, GST)

Specific enzymatic systems, such as Cytochrome P450 (CYP) isozymes, UDP-glucuronosyltransferases (UGT), or Glutathione S-transferases (GST), involved in the biotransformation of this compound have not been documented in published research. Consequently, there is no information regarding which specific enzymes might be responsible for its metabolism.

In Vitro Metabolic Stability and Intrinsic Clearance of this compound

Data from in vitro assays to determine the metabolic stability and intrinsic clearance (CLint) of this compound in hepatic systems are not available. Parameters such as the half-life (t½) and the rate of disappearance of the parent compound in in vitro test systems have not been reported.

Table 1: In Vitro Metabolic Stability Data for this compound

Test System Species Intrinsic Clearance (CLint) (µL/min/mg protein) Half-Life (t½) (min)
Liver Microsomes Data Not Available Data Not Available Data Not Available
Hepatocytes Data Not Available Data Not Available Data Not Available

Influence of Structural Modifications on Metabolic Fate of this compound Analogs

There is no research available that investigates the influence of structural modifications on the metabolic fate of this compound analogs. Studies comparing the metabolism of this compound with structurally related molecules to establish structure-metabolism relationships have not been published.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.